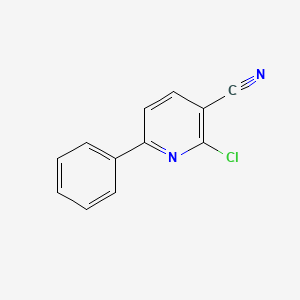

2-Chloro-6-phenylnicotinonitrile

CAS No.: 43083-14-3

Cat. No.: VC3689488

Molecular Formula: C12H7ClN2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 43083-14-3 |

|---|---|

| Molecular Formula | C12H7ClN2 |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 2-chloro-6-phenylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H7ClN2/c13-12-10(8-14)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | NROZOMIVAHCNED-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)Cl |

Introduction

Chemical Identity and Classification

2-Chloro-6-phenylnicotinonitrile is classified as a halogenated heterocyclic compound within the broader category of nicotinonitriles. These compounds are derivatives of pyridine containing a cyano group, which contributes to their distinctive chemical properties and reactivity profiles.

Nomenclature and Identification

The compound is known by several synonyms in scientific literature and chemical databases:

-

2-Chloro-6-phenyl-3-pyridinecarbonitrile

-

2-chloro-6-phenylpyridine-3-carbonitrile

-

3-Pyridinecarbonitrile, 2-chloro-6-phenyl-

The IUPAC name for this compound is 2-chloro-6-phenylpyridine-3-carbonitrile, which precisely describes its structural arrangement .

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-6-phenylnicotinonitrile are fundamental to understanding its behavior in various applications. Based on structural analysis and comparison with similar compounds, the following properties can be established:

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H7ClN2 |

| Molecular Weight | Approximately 214.65 g/mol |

| Physical State | Typically a solid at room temperature |

| Solubility | Soluble in common organic solvents (DCM, chloroform, etc.) |

| Functional Groups | Nitrile (CN), chloro (Cl), phenyl (C6H5) |

| Classification | Heterocyclic, pyridine derivative, nitrile |

The presence of both electron-withdrawing (nitrile and chloro) and electron-donating (phenyl) groups creates a unique electronic distribution that influences the compound's reactivity and potential applications.

Structural Characteristics

Molecular Structure

2-Chloro-6-phenylnicotinonitrile features a pyridine ring as its core structure, with specific substituents at defined positions. The compound's structural complexity contributes to its chemical properties and potential applications in various fields.

The molecular structure includes:

-

A pyridine ring (six-membered heterocyclic ring with nitrogen)

-

A chlorine atom at position 2

-

A phenyl group at position 6

-

A nitrile (cyano) group at position 3

This arrangement creates a planar structure with specific electronic characteristics that influence its reactivity patterns.

Structural Comparison with Related Compounds

When compared to similar compounds like 2-Chloro-6-(4-chlorophenyl)-4-phenylnicotinonitrile and 2-Chloro-6-(4-fluorophenyl)-4-phenylnicotinonitrile, the target compound differs primarily in its substitution pattern. While these related compounds feature additional substituents on the pyridine ring or modified phenyl groups, 2-Chloro-6-phenylnicotinonitrile maintains a simpler structure with only the essential functional groups.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Chloro-6-phenylnicotinonitrile can be accomplished through several established methods in organic chemistry. Based on synthetic procedures for similar nicotinonitrile derivatives, the following approaches are particularly relevant:

Chlorination of Hydroxypyridines

One common synthetic route involves the chlorination of the corresponding 2-hydroxy-6-phenylnicotinonitrile using phosphorus oxychloride (POCl₃). This approach is similar to the synthesis described for related compounds, where:

-

The precursor hydroxypyridine is reacted with POCl₃

-

The reaction is typically carried out under reflux conditions at temperatures around 110°C

-

An inert atmosphere (usually nitrogen) is maintained throughout the reaction

-

The progress is monitored using thin-layer chromatography (TLC)

-

Post-reaction processing involves neutralization and extraction steps

Documented Synthetic Procedure

Based on the synthesis of related compounds, a general procedure for 2-Chloro-6-phenylnicotinonitrile might involve:

-

Addition of the appropriate precursor (approximately 10.0 g) to a round-bottomed flask

-

Addition of POCl₃ (approximately 20 mL)

-

Heating the mixture in an oil bath at 110°C under reflux conditions

-

Maintaining an inert atmosphere with N₂ gas protection

-

Stirring for approximately 12 hours (monitoring by TLC)

-

Cooling to room temperature after completion

-

Removal of excess POCl₃ under reduced pressure

-

Careful addition of ice water and saturated NaHCO₃ solution

-

Adjustment of pH to approximately 7

-

Extraction with dichloromethane and washing with saturated NaCl solution

-

Drying with anhydrous Na₂SO₄ and concentration under reduced pressure

This method typically yields the desired product with high efficiency, often around 90-95% yield.

Chemical Reactivity and Transformations

General Reactivity Patterns

2-Chloro-6-phenylnicotinonitrile exhibits reactivity patterns characteristic of its functional groups. The presence of the chloro substituent at position 2 makes it particularly susceptible to nucleophilic aromatic substitution reactions, while the nitrile group can undergo various transformations:

-

Nucleophilic aromatic substitution at the C-2 position (replacing the chlorine)

-

Hydrolysis of the nitrile group to form carboxylic acid derivatives

-

Reduction of the nitrile to form amines or aldehydes

-

Coordination with metal centers through the nitrogen atoms

Nucleophilic Substitution Reactions

The chlorine atom at position 2 can be readily substituted by various nucleophiles:

-

Reaction with amines to form amino derivatives

-

Reaction with alcohols or phenols to form ether derivatives

-

Reaction with thiols to form thioether derivatives

These transformations are typically conducted in polar aprotic solvents under controlled temperature conditions, often requiring basic conditions to facilitate the reaction.

Nitrile Group Transformations

The nitrile group can be converted to various functional groups:

-

Hydrolysis to carboxylic acid under acidic or basic conditions

-

Reduction to primary amine using reducing agents such as LiAlH₄

-

Partial reduction to imine or aldehyde using specific reagents

-

Reaction with organometallic reagents to form ketones

The selection of specific reaction conditions, including solvents, catalysts, and temperature, is critical for optimizing yields and selectivity in these transformations.

Applications and Research Significance

Medicinal Chemistry Applications

2-Chloro-6-phenylnicotinonitrile and related compounds have been investigated for various pharmaceutical applications due to their structural features and biological activities:

-

Potential enzyme inhibitors in drug development

-

Building blocks for more complex bioactive molecules

-

Scaffolds for the synthesis of compounds with specific biological targets

The presence of both a nitrile group and a halogen substituent makes this compound particularly interesting as a potential pharmacophore, with the ability to interact with various biological targets through hydrogen bonding, π-stacking, and other intermolecular interactions.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis, particularly for:

-

Construction of more complex heterocyclic systems

-

Development of libraries for structure-activity relationship studies

-

Precursor for compounds with specific functional group patterns

Its ability to undergo selective transformations at different functional groups makes it a valuable building block in synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume